![molecular formula C6H11NO2 B3180995 (1R,3S)-3-Aminocyclopentanecarboxylic acid CAS No. 49805-32-5](/img/structure/B3180995.png)
(1R,3S)-3-Aminocyclopentanecarboxylic acid
Overview
Description
“(1R,3S)-3-Aminocyclopentanecarboxylic acid” is a synthetic intermediate useful for pharmaceutical synthesis . It is a cyclic monocarboxylic acid that contains a fluoren-9-yl group .
Synthesis Analysis
An improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid is described utilizing milder and more selective conditions . The enantioselective synthesis of cyclopentanedicarboxylic amino acid 1, a novel rigid and functionalized l-glutamic acid analogue, has been achieved in 15 linear steps from silyloxypyrrole 3, utilizing l-glyceraldehyde 4 as the source of chirality .
Molecular Structure Analysis
The molecular formula of “(1R,3S)-3-Aminocyclopentanecarboxylic acid” is C6H11NO2 . The InChI code is InChI=1S/C6H11NO2/c7-5-2-1-4 (3-5)6 (8)9/h4-5H,1-3,7H2, (H,8,9)/t4-,5+/m1/s1 .
Chemical Reactions Analysis
The preparation method of (1R,3S)-3-aminocyclopentanol chiral acid salt involves the simultaneous hydrogenation of the nitro group and aromatic ring in the 3-nitrobenzoic acid with Ra-Ni under hydrogen pressure followed by treatment with (Boc) 2 O/DIPEA .
Scientific Research Applications
Biochemical Reagents
“(1R,3S)-3-Aminocyclopentanecarboxylic acid” is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the diagnosis and treatment of diseases.
Cell Culture and Transfection
This compound is also used in cell culture and transfection . Transfection is a method of introducing nucleic acids into cells. It is an important tool for cellular research and is used in a variety of applications, including the study of gene function and regulation, the production of recombinant proteins, and the development of gene therapies.
Food and Beverage Industry
The compound has applications in the food and beverage industry . It could be used as a flavoring agent or as a preservative. However, more research is needed to fully understand its potential uses in this industry.
Chirality Inducing Agent
“(1R,3S)-3-Aminocyclopentanecarboxylic acid” can be used as a chirality inducing agent . Chirality is a property of asymmetry important in several branches of science. This compound can be used to separate isomers and purify racemic mixtures, such as DL-lysine, by fractional crystallization .
Building Block in Supramolecular Chemistry
This compound can be used as a building block in supramolecular chemistry . Supramolecular chemistry is the study of entities of greater complexity than individual molecules, assemblies of molecules that bond via non-covalent bonding interactions. The compound forms adducts with a range of amines in which the acid component may be the neutral molecule, the mono-anion, or the di-anion .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is known that similar compounds can act as antagonists or inhibitors, interfering with the normal function of their targets .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds can have various effects at the molecular and cellular level, depending on their targets and mode of action .
properties
IUPAC Name |
(1R,3S)-3-aminocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSSTJTARJLHK-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Aminocyclopentanecarboxylic acid | |
CAS RN |
49805-32-5, 71830-08-5 | |
Record name | rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49805-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,3S)-3-Aminocyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71830-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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